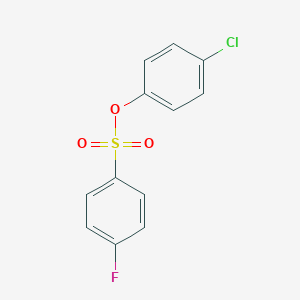

4-Chlorophenyl 4-fluorobenzenesulfonate

Description

4-Chlorophenyl 4-fluorobenzenesulfonate is a sulfonate ester featuring a 4-chlorophenyl group linked via a sulfonate bridge to a 4-fluorophenyl moiety. This compound is structurally characterized by the presence of halogen atoms (chlorine and fluorine) at the para positions of both aromatic rings. Such halogenation patterns are known to influence electronic properties, reactivity, and biological interactions due to the electron-withdrawing effects of halogens . The compound is synthesized through the reaction of 4-chlorophenol with 4-fluorobenzenesulfonyl chloride, a method analogous to other sulfonate esters described in the literature .

Properties

Molecular Formula |

C12H8ClFO3S |

|---|---|

Molecular Weight |

286.71 g/mol |

IUPAC Name |

(4-chlorophenyl) 4-fluorobenzenesulfonate |

InChI |

InChI=1S/C12H8ClFO3S/c13-9-1-5-11(6-2-9)17-18(15,16)12-7-3-10(14)4-8-12/h1-8H |

InChI Key |

CGCGYWPAJMIDKL-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1OS(=O)(=O)C2=CC=C(C=C2)F)Cl |

Canonical SMILES |

C1=CC(=CC=C1OS(=O)(=O)C2=CC=C(C=C2)F)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

- 4-Chlorophenyl 4-Chlorobenzenesulfonate: This analog replaces the 4-fluorophenyl group with a second 4-chlorophenyl moiety.

- 4-Fluorophenyl 4-Fluorobenzenesulfonate : The absence of chlorine reduces lipophilicity, which may affect membrane permeability in biological systems. Fluorine’s smaller atomic radius allows tighter binding in enzyme active sites, as observed in antibacterial studies .

- Biphenyl-4-sulfonyl chloride derivatives : These compounds lack the ester linkage, instead featuring a sulfonyl chloride group. Their reactivity is higher, making them intermediates for further functionalization .

Computational and Spectroscopic Insights

- DFT Studies : Chlorophenyl groups increase molecular dipole moments compared to fluorophenyl analogs, influencing solubility and crystallinity. For example, (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one shows distinct electronic transitions in UV-Vis spectra due to chlorine’s polarizability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.